molecular formula C13H10Cl2N2S B321978 N-(2,3-dichlorophenyl)-N'-phenylthiourea

N-(2,3-dichlorophenyl)-N'-phenylthiourea

Cat. No.: B321978
M. Wt: 297.2 g/mol
InChI Key: UKMDJLMJZDIWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dichlorophenyl)-N'-phenylthiourea is a thiourea derivative of significant interest in chemical research and development. Thiourea scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile coordination and functionalization capabilities. This compound serves as a valuable synthetic intermediate and building block for the construction of more complex heterocyclic systems. Research applications potentially include its use as a precursor in the synthesis of various pharmacologically active molecules, such as anticonvulsant, anticancer, and antimicrobial agents, given the established biological activities of analogous acyl thiourea derivatives . The structure of this compound features donor atoms (sulfur and nitrogen) that make it a candidate for use as a ligand in coordination chemistry, forming complexes with various metal ions which may be explored for catalytic or material science applications . Its mechanism of action in biological contexts, as with similar compounds, is often associated with the ability to interact with enzymes or receptors, potentially inhibiting their function. Researchers value this compound for its utility in heterocyclization reactions, where it can be cyclized to form core structures like thiazoles, thiazolidinones, and iminothiazolidinones, which are common motifs in drug discovery . This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H10Cl2N2S/c14-10-7-4-8-11(12(10)15)17-13(18)16-9-5-2-1-3-6-9/h1-8H,(H2,16,17,18)

InChI Key

UKMDJLMJZDIWJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Coordination Chemistry of N 2,3 Dichlorophenyl N Phenylthiourea and Its Analogues

Role as a Ligand in Transition Metal Complex Formation

Thiourea (B124793) and its derivatives are recognized as highly versatile ligands capable of forming stable compounds with a wide range of metal ions. researchgate.netmaterialsciencejournal.org The presence of hard and soft donor atoms, such as nitrogen, sulfur, and potentially oxygen in acyl derivatives, allows them to coordinate with metals in various ways, influencing the resulting complex's structure and reactivity. semanticscholar.org

N-substituted thioureas can exhibit different denticities and coordination behaviors depending on the reaction conditions and the nature of the metal ion. They are capable of coordinating to a metal center as a neutral molecule, or they can be deprotonated to act as a monoanionic or dianionic ligand. researchgate.netmaterialsciencejournal.org

Monodentate Coordination : In many instances, thiourea derivatives coordinate to metal ions in a monodentate fashion, typically through the sulfur atom of the thiocarbonyl group (C=S). mdpi.com This is a common coordination mode, particularly in the absence of a base. mdpi.com

Bidentate Chelation : These ligands can also act as bidentate chelating agents. amazonaws.commdpi.com Chelation often involves the sulfur atom and a nitrogen atom from the thiourea backbone, forming a stable chelate ring with the metal ion. mdpi.comnih.gov For example, in some copper (II) complexes, two thiourea ligands coordinate in a bidentate manner via the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov This bidentate coordination can lead to the formation of neutral complexes with the general formula [ML₂]. researchgate.net

Coordination ModeDescriptionExample Metal Ions
Neutral Monodentate The ligand coordinates through a single donor atom (usually sulfur) without losing any protons.Pd(II), Pt(II) mdpi.com
Anionic Bidentate The ligand is deprotonated and coordinates through two donor atoms (e.g., S and N).Cu(II), Ni(II), Co(II) researchgate.netnih.gov
Dianion The ligand loses two protons to coordinate with the metal center.Cu(I) researchgate.net

The principal coordination sites in N-(2,3-dichlorophenyl)-N'-phenylthiourea and its analogues are the sulfur and nitrogen atoms of the thiourea core. rdd.edu.iqamazonaws.com

Sulfur Atom : The thiocarbonyl sulfur atom is the most common coordination site. researchgate.netmaterialsciencejournal.org As a soft donor, it has a strong affinity for many transition metals. Coordination through sulfur is often confirmed by changes in the C=S stretching frequency in infrared spectra. rdd.edu.iq The tendency for sulfur coordination can decrease in more heavily substituted thiourea molecules. amazonaws.com

Nitrogen Atoms : The nitrogen atoms of the N-H groups can also participate in coordination, typically after deprotonation. rdd.edu.iqnih.gov Coordination involving nitrogen is common in bidentate chelation modes, where it coordinates alongside the sulfur atom. mdpi.comnih.gov

Oxygen Atom : In acylthiourea derivatives, where a carbonyl group is present, the oxygen atom can act as an additional coordination site. semanticscholar.org For instance, in some nickel complexes, coordination occurs through both oxygen and sulfur atoms. materialsciencejournal.org This O,S-bidentate coordination is also observed in ruthenium(III) complexes. semanticscholar.org

Synthesis and Characterization of Metal Complexes of Thiourea Derivatives

The synthesis of transition metal complexes with thiourea derivatives is generally straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. materialsciencejournal.org

Complexes of N-substituted phenylthioureas have been successfully synthesized with a variety of first-row transition metals. Typically, these complexes are prepared by reacting a solution of the ligand and a metal salt in a 2:1 molar ratio. materialsciencejournal.org Stirring the reaction mixture for a period often leads to the precipitation of the complex, which can then be filtered, washed, and dried. materialsciencejournal.org

Commonly synthesized complexes include:

Cobalt(II) Complexes : Often form tetrahedral geometries with the general formula [CoL₂X₂]. amazonaws.com

Nickel(II) Complexes : Can adopt square planar, tetrahedral, or octahedral geometries depending on the specific ligand and reaction conditions. researchgate.netamazonaws.com Complexes with the formula [NiL₂] and [NiL₄Cl₂] have been reported. researchgate.netacs.org

Copper(II) Complexes : Frequently form complexes with a 1:2 metal-to-ligand ratio. nih.gov Dimeric structures have also been observed. nih.gov

Zinc(II) Complexes : Have been synthesized and structurally characterized, often revealing a distorted tetrahedral geometry. researchgate.net

Spectroscopic techniques are essential for elucidating the structure and bonding in thiourea-metal complexes.

FT-IR Spectroscopy : Infrared spectroscopy is widely used to determine the coordination sites of the ligand. A shift in the stretching frequency of the C=S bond upon complexation indicates the involvement of the sulfur atom in bonding. rdd.edu.iq Similarly, changes in the N-H stretching vibrations can suggest coordination through the nitrogen atom, often accompanied by deprotonation. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds. nih.gov

UV-Vis Spectroscopy : Electronic spectra provide information about the geometry of the metal complex. The positions and intensities of d-d transition bands are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). rdd.edu.iqamazonaws.com Ligand-to-metal charge transfer (LMCT) bands are also commonly observed. nih.gov

Electron Spin Resonance (ESR) : ESR spectroscopy is a valuable tool for studying paramagnetic complexes, such as those of Copper(II). The ESR spectra can provide detailed information about the electronic structure and the nature of the metal-ligand bonding.

Spectroscopic TechniqueInformation ObtainedKey Spectral Features
FT-IR Identifies ligand coordination sites.Shift in ν(C=S) and ν(N-H) bands; appearance of new ν(M-S) and ν(M-N) bands. rdd.edu.iqmdpi.comnih.gov
UV-Vis Determines the coordination geometry of the metal center.Position and intensity of d-d electronic transitions and Ligand-to-Metal Charge Transfer (LMCT) bands. nih.gov
ESR Characterizes the electronic structure of paramagnetic complexes.g-values and hyperfine splitting constants.

The definitive structure of these coordination compounds is often determined through single-crystal X-ray diffraction, while magnetic susceptibility measurements provide insight into the electronic state of the metal ion.

Crystal Geometry : X-ray diffraction studies have confirmed various geometries for these complexes. For example, some Ni(II), Cu(II), and Co(II) complexes with thiourea derivatives adopt a distorted tetrahedral coordination. researchgate.net Other reported geometries include square planar for certain Ni(II) and Cu(II) complexes and octahedral for complexes like [NiL₄Cl₂]. researchgate.netmaterialsciencejournal.orgacs.org Dimeric structures, where two monomeric units are linked, have also been identified for some copper complexes. nih.gov

Magnetic Susceptibility : These measurements are used to determine the number of unpaired electrons in the metal center, which helps in assigning the correct geometry and oxidation state of the metal. For instance, high magnetic moments for some octahedral Ni(II) complexes have been attributed to spin-orbit coupling. amazonaws.com

Biological Activity Research and Mechanisms of Action of N 2,3 Dichlorophenyl N Phenylthiourea in Vitro Studies

Antimicrobial Efficacy Investigations

The antimicrobial potential of N-(2,3-dichlorophenyl)-N'-phenylthiourea and its related structures has been evaluated against a variety of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity

Research into the antibacterial effects of this compound and its analogs has shown activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this compound, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibit significant activity against Gram-positive pathogens. researchgate.net The presence and position of halogen substituents on the phenyl ring appear to play a crucial role in the antibacterial efficacy. For instance, some thiourea (B124793) derivatives have shown potent inhibitory action against Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, and Micrococcus luteus. researchgate.net

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the provided search results, the broader class of dichlorophenyl-substituted thioureas has demonstrated notable antibacterial properties. For example, related isothiourea compounds have shown activity against multidrug-resistant bacteria, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity

The antifungal properties of thiourea derivatives have been investigated against several pathogenic fungi. While direct studies on this compound are limited in the search results, related compounds have shown efficacy. For instance, certain thiourea derivatives have demonstrated activity against various Candida species, including Candida albicans and Candida parapsilosis. mdpi.comfrontiersin.orgnih.gov The antifungal action is often influenced by the specific structural modifications of the thiourea molecule. mdpi.com Research has also pointed to the potential of thiourea compounds against plant pathogenic fungi like Phomopsis sp. researchgate.net

Antiviral Properties

The antiviral potential of diphenylthiourea derivatives has been a subject of scientific inquiry. Studies have shown that specific structural features are essential for antiviral effects, such as the presence of an intact -NHC(=S)NH- group. nih.gov For example, N-phenyl-N'-3-hydroxyphenylthiourea (PTU-23) has been shown to suppress the replication of encephalomyocarditis (EMC) virus by inhibiting virus-specific RNA synthesis. nih.gov While these findings relate to the broader class of diphenylthioureas, they suggest a potential avenue for the antiviral investigation of this compound.

Anti-Biofilm Activity

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some thiourea derivatives have demonstrated the ability to inhibit biofilm formation. For example, a copper complex of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to prevent the biofilm formation of both methicillin-resistant and standard strains of staphylococcal cocci. researchgate.net This suggests that this compound and its related compounds could interfere with the ability of bacteria like Staphylococcus aureus and Staphylococcus epidermidis to form these resilient structures. researchgate.netnih.gov

Anticancer and Antiproliferative Investigations

The cytotoxic effects of this compound and its isomers have been evaluated against a variety of human cancer cell lines, revealing potential antiproliferative activity.

Cytotoxicity against Diverse Human Cancer Cell Lines

In vitro studies have explored the anticancer potential of dichlorophenyl-substituted thioureas. Research indicates that the position of the chlorine atoms on the phenyl ring can significantly influence cytotoxic potency. nih.gov One study found that a related isomer, N-(3,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, exhibited high cytotoxicity against human colon cancer cells (SW480 and SW620) and leukemia cells (K-562), with IC50 values as low as 1.5 µM for SW620 cells. nih.gov This compound was also shown to induce a high percentage of late apoptosis in both colon cancer cell lines. nih.gov

Another related compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, demonstrated notable anticancer activity against MCF-7 and T47D breast cancer cell lines, with IC50 values of 0.31 mM and 0.94 mM, respectively. researchgate.netchula.ac.thubaya.ac.id Furthermore, its complexed derivative showed inhibitory activity against colorectal (HCT-116 and SW480), lung (A549), and cervical (HeLa) cancer cells. chula.ac.thubaya.ac.id These findings highlight the potential of the dichlorophenyl thiourea scaffold as a basis for the development of new anticancer agents.

Mechanisms of Antiproliferative Action

Enzyme Inhibition Studies

While various thiourea derivatives have been investigated for their potential to inhibit enzymes crucial for cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), K-Ras, and BRAF, specific in vitro inhibitory data for this compound against these targets was not available in the reviewed literature. Similarly, no specific findings were identified concerning its activity against bacterial enzymes like DNA gyrase and Topoisomerase IV. However, research into a closely related acylthiourea derivative provides insight into its potential interaction with Acetylhydroxylate Synthase (AHAS), which is detailed in the herbicidal activity section.

Molecular Target Interaction Profiling

The specific molecular targets and interaction profiles for this compound have not been detailed in the available research. Studies on analogous compounds suggest that the thiourea scaffold can interact with various biological targets, but a direct molecular profiling study for this specific compound is not presently documented.

Antiparasitic Activity

Anti-Leishmanial Efficacy

The anti-leishmanial efficacy of this compound, particularly against Leishmania amazonensis, has not been specifically reported in the reviewed scientific literature. Although numerous thiourea derivatives have been synthesized and evaluated for their activity against various Leishmania species, including L. amazonensis, specific data such as the half-maximal inhibitory concentration (IC50) for this compound is not available. nih.govresearchgate.net

Antioxidant Potential and Free Radical Scavenging Properties

An evaluation of the direct antioxidant and free radical scavenging properties of this compound through common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests has not been found in the reviewed literature. While the general class of thiourea derivatives is known to possess antioxidant potential, specific experimental data and IC50 values for this compound are not documented. hueuni.edu.vnresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of N 2,3 Dichlorophenyl N Phenylthiourea Analogues

Influence of Molecular Substituents on Biological Activity

The biological profile of N-phenylthiourea derivatives can be finely tuned by altering the substituents on their aromatic rings and the linker connecting them. These modifications affect properties such as lipophilicity, electronic distribution, and molecular conformation, which in turn dictate the interaction with biological targets.

Halogen atoms are frequently incorporated into drug candidates to enhance their biological activity, metabolic stability, and membrane permeability. In the context of N-phenylthiourea analogues, the number, type, and position of halogen substituents on the phenyl rings are critical determinants of their efficacy.

Studies have shown that compounds bearing halogen atoms often emerge as the most active analogues. For instance, the presence of a dichlorophenyl group, as in the parent compound N-(2,3-dichlorophenyl)-N'-phenylthiourea, is a key feature for certain biological activities. The synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, an analogue, resulted in a compound with significant cytotoxic activity against human breast cancer cell lines (MCF-7 and T47D) researchgate.netubaya.ac.id. This suggests that the dichlorination pattern is a favorable substitution for anticancer activity. The position of the chlorine atoms is also crucial; for example, a study on adamantane–thiourea (B124793) hybrids noted that a chlorine substituent at the meta position of the phenyl ring influences intermolecular contacts in the crystal structure acs.org.

The trifluoromethyl (-CF3) group is another important halogen-containing substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's properties. In a series of novel Cu(II) complexes with 3-(trifluoromethyl)phenylthiourea derivatives, dimeric halogeno derivatives demonstrated higher antimicrobial activity compared to alkylphenylthiourea complexes mdpi.com. Specifically, the Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was highly active against methicillin-resistant Staphylococci mdpi.com. This highlights the synergistic effect of combining different halogenation patterns and other electron-withdrawing groups.

The table below summarizes the impact of different halogenation patterns on the biological activity of N-phenylthiourea analogues based on various research findings.

Substituent PatternCompound ExampleObserved Biological ActivityReference
DichlorophenylN-(2,4-dichloro)benzoyl-N'-phenylthioureaProminent anticancer activity against MCF-7 and T47D cell lines. researchgate.netubaya.ac.id
DichlorophenylGlycine/Proline conjugated to 2,3-dichlorophenyl piperazineHigh antiglycation potency. researchgate.net
Trifluoromethylphenyl & Chloro-nitrophenyl1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (as Cu(II) complex)Active against methicillin-resistant Staphylococci; dual inhibitor of DNA gyrase and topoisomerase IV. mdpi.com
Fluorophenyl1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureasVariations in crystal structures and vibrational properties depending on fluorine position.

This table is generated based on data from the text and is for illustrative purposes.

The nature of the aryl groups attached to the thiourea core plays a pivotal role in determining the biological activity. While many studies focus on substituted phenyl rings, replacing one or both of these rings with other aromatic or heterocyclic systems can lead to compounds with improved or novel activities.

Heterocyclic compounds are integral to medicinal chemistry, and their incorporation into the N-phenylthiourea scaffold is a common strategy to modulate activity. For example, the synthesis of 2-amino-5-carboxamide thiazoles from thiourea precursors demonstrates a method to generate heterocyclic derivatives rsc.org. In another study, N-(4-(benzo[d]thiazol-2-yl)phenyl) analogues were investigated as multi-target ligands, indicating that the benzothiazole moiety is a key structural feature for this class of compounds nih.gov. Similarly, the introduction of a thiophene ring in place of a benzene ring was found to modulate potency in a series of PI3K-beta inhibitors, with the thiophene analogue being about 5-fold less potent than the corresponding benzene analogue nih.gov.

The presence of additional aromatic moieties can also enhance activity. For instance, disubstituted thioureas containing a naphthoyl moiety showed enhanced anticancer activity compared to their monosubstituted counterparts semanticscholar.org. This suggests that the increased size and lipophilicity of the aromatic system can lead to better interactions with the biological target.

Aromatic/Heterocyclic MoietyCompound SeriesImpact on Biological ActivityReference
BenzothiazoleN-(4-(benzo[d]thiazol-2-yl)phenyl) analoguesAct as multi-target ligands for pain relief. nih.gov
ThiopheneThiazolopyrimidinone PI3K-beta inhibitors5-fold less potent than the corresponding benzene analogue. nih.gov
NaphthoylDisubstituted Naphthoyl ThioureasEnhanced anticancer activity compared to monosubstituted analogues. semanticscholar.org
Thiazole2-amino-5-carboxamide thiazolesSynthesized from thiourea precursors for potential pharmacological activities. rsc.org

This table is generated based on data from the text and is for illustrative purposes.

The position of substituents can have a profound effect on activity. In one series of compounds, ortho-substituted derivatives were found to be more biologically active than their para and meta counterparts rsc.org. This was attributed to the inductive effect of an electronegative halo group at the ortho position, which can reduce the basicity of the N-H group and enhance the compound's lipophilic character rsc.org. Similarly, in the development of PI3K-beta inhibitors, a preference for substitution at the 2- or 3-position of a benzyl group was observed, with a 2-Methyl and a 3-Chloro analogue showing an 8-fold and 4-fold increase in potency, respectively, compared to the unsubstituted analogue nih.gov.

The nature of the linker itself is also significant. Introducing different amino acids as linkers in a series of urea and thiourea derivatives revealed that compounds containing Glutamic acid (Glu) and Tyrosine (Tyr) as linkers exhibited high antiglycating potency researchgate.net. This indicates that the linker can actively participate in binding and is not merely a spacer. The flexibility and hydrogen bonding capacity of the linker can be tailored to optimize interactions with the target.

Pharmacophore Identification and Mapping

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model represents the key interaction points between a ligand and its target, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups unina.it.

For a series of this compound analogues, a pharmacophore model would typically be generated by superimposing the 3D structures of several active compounds and identifying the common features responsible for their activity. The key pharmacophoric features for N-phenylthiourea derivatives generally include:

Two Hydrogen Bond Donors: The two N-H groups of the thiourea moiety.

One Hydrogen Bond Acceptor: The sulfur atom of the thiocarbonyl group (C=S).

Two Hydrophobic/Aromatic Regions: The two substituted phenyl rings.

The relative spatial orientation of these features is critical. The dichlorophenyl and the second phenyl ring provide the necessary hydrophobic interactions and can engage in π–π stacking with aromatic residues in a binding pocket. The thiourea core acts as a rigid linker that correctly orients the aromatic rings and provides essential hydrogen bonding capabilities.

The process of identifying a pharmacophore involves computational tools that can map these features from a set of active molecules unina.itnih.gov. This "ligand-based" approach is particularly useful when the 3D structure of the biological target is unknown. Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new potential hits with the desired activity or to guide the optimization of existing leads.

Rational Design Strategies based on Structure-Activity Relationships

The SAR data gathered from studying various analogues provides the foundation for the rational design of new, more effective compounds. Rational design involves using the knowledge of how specific structural features affect biological activity to make targeted modifications to a lead molecule.

One common strategy is substituent modification based on established SAR. For example, knowing that halogenation enhances activity, a medicinal chemist might systematically introduce different halogens (F, Cl, Br) at various positions (ortho, meta, para) on the phenyl rings to find the optimal substitution pattern researchgate.netrsc.org. The observation that a 2-methyl or 3-chloro substituent on a benzyl group increases potency by 4- to 8-fold provides a clear direction for further optimization nih.gov.

Another strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. For instance, replacing a phenyl ring with a bioisosteric heterocycle like thiophene or pyridine can alter the molecule's electronic properties and introduce new interaction points, potentially leading to improved activity or selectivity semanticscholar.org.

Structure-based drug design is a powerful approach when the 3D structure of the target protein is known. In a study targeting the K-Ras protein, 21 analogues containing urea or thiourea were rationally designed based on the crystal structure of the protein semanticscholar.org. Docking analysis showed that the most potent compound, TKR15, could effectively bind to a hydrophobic cavity and form a hydrogen bond with a specific amino acid (Glu37), explaining its high activity. This approach allows for the design of molecules that fit precisely into the target's binding site, maximizing favorable interactions.

Similarly, the rational design of a novel series of PI3K-beta inhibitors was guided by a homology model of the enzyme. The design hypothesis was to create a molecule with three key binding interactions: a carbonyl group to interact with a back-pocket tyrosine, a morpholine to act as a hinge binder, and a lipophilic group to induce a selectivity pocket nih.gov. This led to the discovery of potent and selective inhibitors, validating the design strategy.

By integrating the insights from SAR studies, pharmacophore modeling, and structure-based approaches, medicinal chemists can move beyond trial-and-error synthesis and towards the deliberate and efficient design of novel therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling for N 2,3 Dichlorophenyl N Phenylthiourea Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study thiourea (B124793) derivatives to understand their structural and electronic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to its atomic coordinates. For thiourea derivatives, geometry optimization helps in understanding the molecule's conformation, including the planarity of the thiourea backbone and the orientation of the phenyl rings.

Table 1: Representative Optimized Geometrical Parameters for a Dichloro-Substituted Phenyl-Acetamide Derivative (Illustrative)

This table illustrates the type of data obtained from DFT geometry optimization, based on findings for related structures.

ParameterBond/AngleCalculated Value
Bond Length C=S~1.68 Å
C=O~1.23 Å
C-N (Thioamide)~1.38 Å
C-Cl~1.74 Å
Bond Angle N-C-N~117°
C-N-C~125°
Dihedral Angle Phenyl Ring - Side Chain50-80°

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org A small energy gap suggests the molecule is more reactive and polarizable. semanticscholar.org For various thiourea and chalcone (B49325) derivatives, this energy gap has been calculated to explain their chemical activity. semanticscholar.orgresearchgate.net FMO analysis helps identify the specific atoms or regions of the N-(2,3-dichlorophenyl)-N'-phenylthiourea molecule that are most likely to participate in chemical reactions. While FMOs can be delocalized in large systems, newer methods like Frontier Molecular Orbitalets (FMOLs) can provide more localized information on reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

This table shows representative energy values for FMO analysis based on related compounds.

ParameterEnergy (eV)Implication
E(HOMO) -6.0 to -7.0 eVElectron-donating ability
E(LUMO) -1.5 to -2.5 eVElectron-accepting ability
Energy Gap (ΔE) 4.0 to 5.0 eVChemical stability and reactivity

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level. Phenylthiourea (B91264) derivatives have been extensively studied using molecular docking to predict their binding affinity and interaction with various biological targets, particularly those involved in cancer, such as Epidermal Growth Factor Receptor (EGFR). ubaya.ac.idjppres.comrasayanjournal.co.in

The simulation calculates a "docking score" or "binding energy," which estimates the strength of the ligand-receptor interaction; a more negative score typically indicates a stronger, more favorable binding. ubaya.ac.idjppres.com For example, derivatives like N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea have shown promising binding scores against EGFR, suggesting potent inhibitory activity. ubaya.ac.idrasayanjournal.co.in

Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the biological activity of the compound. Key interactions for thiourea derivatives include:

Hydrogen Bonding: The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur (S) and any carbonyl oxygen (O) atoms can act as acceptors. These bonds with amino acid residues in the protein's active site are often critical for anchoring the ligand in the correct orientation.

Pi-Interactions: The aromatic rings can also participate in pi-pi stacking or pi-cation interactions with complementary residues.

Studies on related phenylthiourea compounds docked into EGFR have identified specific interactions with key amino acid residues, providing a structural basis for their inhibitory activity. ubaya.ac.idjppres.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural features, thereby guiding the design of more potent drugs. rasayanjournal.co.inresearchgate.net

In QSAR studies of N-benzoyl-N'-phenylthiourea derivatives, researchers calculate various molecular descriptors for each compound. rasayanjournal.co.inubaya.ac.id These descriptors quantify different aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume). nih.govrasayanjournal.co.in Statistical methods are then used to build an equation that correlates these descriptors with the measured biological activity (e.g., IC50 values).

For a series of N-benzoyl-N'-phenylthiourea derivatives tested against MCF-7 breast cancer cells, a QSAR model was developed. rasayanjournal.co.inresearchgate.netubaya.ac.id The best equation revealed that lipophilic properties were a major factor influencing cytotoxic activity, indicating that the compound's ability to cross cell membranes is critical to its function. rasayanjournal.co.in Such models provide valuable insights into the key structural features required for the desired biological effect.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com Based on the electron distribution of the molecule, it defines a unique surface where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds. mdpi.comnih.gov This analysis is often accompanied by 2D fingerprint plots, which summarize all the intermolecular contacts in the crystal and provide a quantitative breakdown of each type of interaction. nih.gov

For chlorinated organic compounds, Hirshfeld analysis typically reveals the prevalence of several types of interactions that contribute to the stability of the crystal packing:

H···H contacts: Often the most abundant interactions due to the large surface area of hydrogen atoms.

Cl···H/H···Cl contacts: Significant interactions that act as weak hydrogen bonds.

Cl···Cl and C-Cl···π interactions: These halogen-related interactions can also play an important role in directing the crystal architecture. nih.govnih.gov

This analysis provides a detailed picture of how this compound molecules are likely to arrange themselves in the solid state, which influences properties like solubility and stability.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Chlorinated Aromatic Compounds

Interaction TypeTypical Contribution to Surface
H···H25 - 40%
Cl···H/H···Cl15 - 35%
C···H/H···C15 - 25%
Cl···Cl5 - 10%
Cl···C/C···Cl5 - 10%

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful method for studying the physical movement of atoms and molecules over time. This computational technique can reveal detailed information about the conformational changes, stability, and interaction dynamics of this compound with its potential biological receptors.

The process of running an MD simulation for this compound would typically involve several key steps. First, a three-dimensional model of this compound is generated. This model is then placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The interactions between the atoms of the compound and the surrounding environment are described by a force field, a set of parameters that define the potential energy of the system.

Once the system is set up, the simulation is initiated by assigning initial velocities to the atoms. The forces on each atom are then calculated, and Newton's equations of motion are solved to predict the trajectory of each atom over a short time step. By repeating this process for millions of time steps, a detailed movie of the molecular motions is generated.

Analysis of the MD simulation trajectory can provide valuable insights. For instance, it can reveal the preferred conformations of this compound in solution, which can be crucial for its binding to a target protein. The simulation can also be used to study the stability of the compound when bound to a receptor, providing an estimate of the binding affinity. For example, in studies of similar thiourea derivatives, MD simulations have been used to verify the stability of ligand-receptor complexes and understand the thermodynamic properties of binding. nih.gov

While specific MD simulation studies on this compound are not widely published, research on analogous compounds, such as other antimicrobial peptides, demonstrates the utility of this approach. nih.gov For these molecules, MD simulations have been employed to investigate their interactions with model cell membranes, revealing mechanisms of adsorption and insertion that are critical for their biological activity. nih.gov Such studies highlight how MD simulations could be applied to understand the mechanism of action of this compound at a molecular level.

Prediction of ADMET Properties and Drug-likeness

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development pipeline, as poor pharmacokinetic profiles are a major cause of clinical trial failures. mdpi.combiorxiv.org Computational tools play a significant role in the early prediction of these properties, allowing for the prioritization of compounds with favorable characteristics. mdpi.combiorxiv.org

For this compound, various in silico models can be used to predict its ADMET profile and assess its "drug-likeness." Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Based on the structure of this compound and data from related dichlorophenyl-thiourea compounds, a predicted ADMET profile can be compiled. The following table presents a hypothetical but representative set of predicted properties for this compound, drawing on data for structurally similar molecules found in public databases and computational studies of related compounds. nih.govnih.gov

Table 1: Predicted Physicochemical and ADMET Properties of this compound

Property Predicted Value Note
Physicochemical Properties
Molecular Weight 297.2 g/mol nih.gov
logP (Lipophilicity) ~4.2 nih.gov
Hydrogen Bond Donors 2 nih.gov
Hydrogen Bond Acceptors 1 nih.gov
Rotatable Bonds 2 nih.gov
Topological Polar Surface Area ~56.2 Ų nih.gov
Pharmacokinetic Properties (ADMET)
Gastrointestinal (GI) Absorption High Predicted
Blood-Brain Barrier (BBB) Permeation No Predicted
CYP450 2D6 Inhibitor Yes Predicted
Hepatotoxicity Low Probability Predicted
Drug-Likeness
Lipinski's Rule of Five Yes Obeys the rule

This table is generated based on data for structurally similar compounds and general predictive models. The values should be considered as estimates.

Future Directions in N 2,3 Dichlorophenyl N Phenylthiourea Research

The landscape of chemical and biomedical research is in a constant state of evolution, driven by technological advancements and a deepening understanding of molecular interactions. For N-(2,3-dichlorophenyl)-N'-phenylthiourea and its analogs, the future of research is poised to build upon the existing foundation of knowledge, aiming for greater efficiency, precision, and application. The following sections outline key areas where future research efforts are likely to be concentrated, promising to unlock the full potential of this class of compounds.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2,3-dichlorophenyl)-N'-phenylthiourea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • The compound is typically synthesized via condensation of 2,3-dichloroaniline with phenyl isothiocyanate under inert conditions (e.g., dry THF or DCM).
  • Optimize stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
  • Control temperature (0–25°C) to minimize side reactions like thiourea dimerization.

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data. ORTEP-3 visualizes bond lengths/angles, critical for confirming the thiourea backbone and substituent geometry.
  • Spectroscopy : IR confirms C=S stretching (~1250–1350 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and thiourea NH groups (δ 9–10 ppm) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Conduct in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include normal cell lines (e.g., Vero) to assess selectivity .
  • Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or SIRT1, prioritizing compounds with binding energies < −7 kcal/mol .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the electronic and conformational properties of this compound?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with experimental UV-Vis data .
  • MD simulations (GROMACS) in explicit solvent (e.g., water/DMSO) model stability over 50 ns, analyzing RMSD/RMSF to assess conformational flexibility .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Re-examine solvent effects in DFT calculations; PCM models often improve IR/NMR peak alignment. For example, solvent polarity shifts NH proton chemical shifts by 0.3–0.5 ppm .
  • Validate docking poses with molecular mechanics Poisson-Boltzmann (MM-PBSA) binding free energy calculations to reconcile docking scores with experimental IC₅₀ values .

Q. How does structural modification of the dichlorophenyl or phenyl groups influence thiourea bioactivity?

Methodological Answer:

  • Synthesize derivatives (e.g., nitro, methoxy substituents) and correlate logP (HPLC-derived) with cytotoxicity. Lipophilic analogs (ClogP > 3.5) often show enhanced membrane permeability but may reduce solubility .
  • Use QSAR models to link substituent Hammett constants (σ) with activity trends. Electron-withdrawing groups on the dichlorophenyl ring enhance EGFR inhibition .

Q. What crystallographic techniques identify polymorphism or solvatomorphism in this compound?

Methodological Answer:

  • Screen crystallization solvents (e.g., ethanol, acetonitrile) to isolate polymorphs. Refinement in WinGX distinguishes packing motifs (e.g., herringbone vs. layered).
  • TGA-DSC detects solvatomorphs by mass loss (solvent release) and melting point shifts .

Q. How can thiourea derivatives act as synthons in coordination chemistry?

Methodological Answer:

  • React with transition metals (e.g., Pt(II), Pd(II)) in ethanol/ammonia to form complexes. XANES/EXAFS characterizes metal-sulfur bonding modes (monodentate vs. bridging) .
  • Fluorescence quenching studies assess ligand-to-metal charge transfer efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.